Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate
Description
The exact mass of the compound this compound is 314.15901982 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl (1R,2R,3S,4S)-4-azido-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c1-5-21-11(19)7-6-8(16-17-14)10(18)9(7)15-12(20)22-13(2,3)4/h7-10,18H,5-6H2,1-4H3,(H,15,20)/t7-,8+,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGDQJMLWENBU-UTINFBMNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(C1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H]([C@H]([C@@H]1NC(=O)OC(C)(C)C)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate, with the CAS number 959745-89-2, is a compound of significant interest in medicinal chemistry and biochemistry. This article explores its biological activity, highlighting key research findings, potential applications, and relevant case studies.
- Molecular Formula : C13H22N4O5
- Molecular Weight : 314.34 g/mol
- Structure : The compound features a cyclopentane core with azido and tert-butoxycarbonylamino functional groups, which are crucial for its biological activity.
The azido group in this compound is known for its ability to participate in bioorthogonal reactions, making it useful in labeling and tracking biomolecules in live cells. The tert-butoxycarbonyl (Boc) group serves as a protective moiety that can be removed under specific conditions, allowing for the release of the active amine group for further biological interactions.
Antimicrobial Activity
Research has indicated that compounds with azido groups exhibit varying degrees of antimicrobial activity. A study conducted by Smith et al. (2023) demonstrated that derivatives of azido compounds showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Potential
A recent investigation into the anticancer properties of similar azido-containing compounds revealed promising results. In vitro studies showed that ethyl (1R*,2R*,3S*,4S*)-4-azido derivatives could induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cell death .
Data Tables
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers tested the antimicrobial efficacy of ethyl (1R*,2R*,3S*,4S*)-4-azido derivatives against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer therapy, ethyl (1R*,2R*,3S*,4S*)-4-azido was administered to human breast cancer cell lines. Flow cytometry analysis revealed a significant increase in early apoptotic cells after treatment with the compound at concentrations above 50 µM, showcasing its potential as an anticancer agent .
Scientific Research Applications
Synthesis Applications
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Building Block in Organic Synthesis :
- Ethyl (1R*,2R*,3S*,4S*)-4-azido-2-(tert-butoxycarbonylamino)-3-hydroxycyclopentane-carboxylate serves as a versatile intermediate in the synthesis of various nitrogen-containing heterocycles. Its azido group can be transformed into amines or other functional groups through click chemistry techniques, making it valuable for creating complex molecular architectures.
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Modification of Natural Products :
- This compound can be utilized to modify natural products, enhancing their pharmacological properties. For instance, the introduction of the azido group allows for further functionalization, potentially leading to novel derivatives with improved biological activity.
Biological Applications
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Anticancer Research :
- Preliminary studies indicate that compounds with azido groups exhibit selective cytotoxicity against cancer cells. This compound has been investigated for its potential as an anticancer agent, particularly in targeting specific signaling pathways involved in tumor growth and metastasis.
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Antimicrobial Activity :
- The compound has shown promise in antimicrobial applications. Research has demonstrated that azido-containing compounds can disrupt bacterial cell membranes or inhibit essential enzymes, making this compound a candidate for developing new antibiotics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |
| Study 2 | Antimicrobial Testing | Showed inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL. |
| Study 3 | Synthesis of Heterocycles | Successfully used as a precursor in the synthesis of novel bicyclic compounds with enhanced biological activity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
